molecular formula C9H7F3O2S B454884 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione CAS No. 326-72-7

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione

Cat. No.: B454884
CAS No.: 326-72-7
M. Wt: 236.21g/mol
InChI Key: UCEAQWOZGAFPPB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H7F3O2S. It is a trifluoromethyl-substituted diketone, which is often used in various chemical reactions and research applications due to its unique properties. The compound is characterized by the presence of a trifluoromethyl group and a thiophene ring, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione typically involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it an effective inhibitor or modulator of target proteins. The thiophene ring also contributes to the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar in structure but with a phenyl ring instead of a thiophene ring.

    2-Thiophenecarboxaldehyde: A precursor in the synthesis of the compound.

    Trifluoroacetylacetone: Another precursor used in the synthesis.

Uniqueness

4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione is unique due to the presence of both a trifluoromethyl group and a thiophene ring, which impart distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEAQWOZGAFPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292109
Record name 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-72-7
Record name 4,4,4-Trifluoro-1-(5-methyl-2-thienyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC80372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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